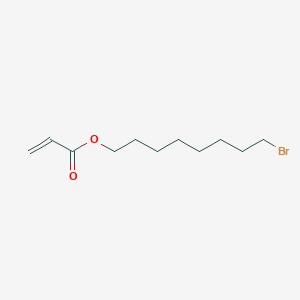

8-Bromooctyl prop-2-enoate

説明

8-Bromooctyl prop-2-enoate is an acrylate ester derivative characterized by an octyl chain substituted with a bromine atom at the 8th carbon and a reactive acrylate group (prop-2-enoate) at the terminal position. This structure combines the polymerizable acrylate moiety with a brominated alkyl chain, which may confer unique physicochemical properties, such as enhanced flame retardancy or reactivity in copolymerization reactions. However, specific data on its synthesis, commercial use, or toxicity are absent from the referenced sources, necessitating inferences from structurally related compounds .

特性

CAS番号 |

123563-83-7 |

|---|---|

分子式 |

C11H19BrO2 |

分子量 |

263.17 g/mol |

IUPAC名 |

8-bromooctyl prop-2-enoate |

InChI |

InChI=1S/C11H19BrO2/c1-2-11(13)14-10-8-6-4-3-5-7-9-12/h2H,1,3-10H2 |

InChIキー |

DTFCWOHTJUOGQI-UHFFFAOYSA-N |

正規SMILES |

C=CC(=O)OCCCCCCCCBr |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 8-bromooctyl prop-2-enoate with analogous acrylate esters documented in the evidence, focusing on molecular features, physical properties, and applications.

Methyl Prop-2-enoate (CAS 96-33-3)

- Structure : Short methyl chain (C1) with an acrylate group.

- Physical Properties : Low molecular weight (86.09 g/mol), high volatility (UN 1919).

- Applications : Widely used in polymer production (e.g., adhesives, coatings) due to its rapid polymerization kinetics .

- Contrast with 8-Bromooctyl : The absence of a bromine atom and shorter chain limit its utility in flame-retardant applications.

Decyl Prop-2-enoate (CAS 2156-96-9)

- Structure : Linear decyl chain (C10) with an acrylate group.

- Physical Properties : Higher molecular weight (212.33 g/mol), classified under UN 3082 for environmentally hazardous liquids.

- Applications : Likely functions as a plasticizer or surfactant due to its long hydrophobic chain .

Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)

- Structure : Cyclic tetrahydrofurfuryl group linked to acrylate.

- Physical Properties : Moderate molecular weight (156.18 g/mol), polar due to the ether group.

- Applications : Used in UV-curable resins and inks, leveraging its solubility in polar solvents .

- Contrast with 8-Bromooctyl : The cyclic ether group enhances hydrophilicity, whereas bromine in 8-bromooctyl increases hydrophobicity and density.

Perfluorinated Acrylates (e.g., CAS 67906-40-5)

- Structure : Fluorinated alkyl chains (e.g., undecafluoropentyl) attached to acrylate.

- Physical Properties : Extremely hydrophobic and chemically inert due to fluorine substituents.

- Applications : Specialty polymers for water-repellent coatings or firefighting foams .

- Contrast with 8-Bromooctyl : Fluorine substituents provide superior chemical resistance, while bromine offers a reactive site for further functionalization.

Comparative Data Table

| Compound Name | CAS Number | UN Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 8-Bromooctyl prop-2-enoate | Not available | Not available | C11H19BrO2 | Theoretical: 263.17 | Brominated chain, reactive acrylate |

| Methyl prop-2-enoate | 96-33-3 | 1919 | C4H6O2 | 86.09 | Short chain, volatile |

| Decyl prop-2-enoate | 2156-96-9 | 3082 | C13H24O2 | 212.33 | Long alkyl chain |

| Tetrahydrofurfuryl acrylate | 2399-48-6 | - | C8H12O3 | 156.18 | Cyclic ether substituent |

| Perfluorinated acrylate | 67906-40-5 | - | C14H12F11NO4S | 535.29 | Fluorinated alkyl chain |

Key Research Findings and Implications

Chain Length and Reactivity : Longer alkyl chains (e.g., decyl) increase hydrophobicity but reduce polymerization rates compared to methyl acrylate. The bromine in 8-bromooctyl may balance reactivity and hydrophobicity .

Substituent Effects: Bromine’s electronegativity and leaving-group capability could enable post-polymerization modifications, a feature absent in non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。